Cas no 69828-00-8 (6H-Purine-6-thione,2-amino-9-[2,3-dideoxy-3-(hydroxymethyl)-a-D-erythro-pentofuranosyl]-1,9-dihydro-)

6H-Purine-6-thione,2-amino-9-[2,3-dideoxy-3-(hydroxymethyl)-a-D-erythro-pentofuranosyl]-1,9-dihydro- structure
69828-00-8 structure
Product Name:6H-Purine-6-thione,2-amino-9-[2,3-dideoxy-3-(hydroxymethyl)-a-D-erythro-pentofuranosyl]-1,9-dihydro-
CAS No:69828-00-8
MF:C11H15N5O3S
MW:297.333500146866
CID:505219
PubChem ID:3037219
Update Time:2025-04-19

6H-Purine-6-thione,2-amino-9-[2,3-dideoxy-3-(hydroxymethyl)-a-D-erythro-pentofuranosyl]-1,9-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 6H-Purine-6-thione,2-amino-9-[2,3-dideoxy-3-(hydroxymethyl)-a-D-erythro-pentofuranosyl]-1,9-dihydro-
    • 2-amino-9-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
    • 6-thioguanine-alpha-2,3-dideoxy-3-(hydroxymethyl)-D-erythro-pentafuranose
    • SCHEMBL2408943
    • 69828-00-8
    • CHEMBL3230223
    • DTXSID10220116
    • 6H-Purine-6-thione, 2-amino-9-(2,3-dideoxy-3-(hydroxymethyl)-alpha-D-erythro-pentofuranosyl)-1,9-dihydro-
    • Inchi: 1S/C11H15N5O3S/c12-11-14-9-8(10(20)15-11)13-4-16(9)7-1-5(2-17)6(3-18)19-7/h4-7,17-18H,1-3H2,(H3,12,14,15,20)/t5-,6-,7-/m1/s1
    • InChI Key: JFXDHZJSWZPYOX-FSDSQADBSA-N
    • SMILES: S=C1C2=C(NC(N)=N1)N(C=N2)[C@H]1C[C@H](CO)[C@@H](CO)O1

Computed Properties

  • Exact Mass: 297.08956053g/mol
  • Monoisotopic Mass: 297.08956053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 150Ų
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